
1-(3,4-Dimethylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)propan-1-amine is a chemical compound with the IUPAC name 1-(3,4-dimethylphenyl)-1-propanamine . It has a molecular weight of 199.72 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-carbon chain (propan-1-amine) attached to a phenyl group that is substituted with two methyl groups at the 3 and 4 positions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.72 .Aplicaciones Científicas De Investigación
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies of Cathinones : This study involved the characterization of several cathinones, including 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, through techniques like FTIR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. Computational studies using DFT and TDDFT methods provided insights into the bond lengths, angles, and electronic spectra, highlighting the compound's structural and electronic properties (Nycz et al., 2011).
Fluorescence Enhancement Studies
- Fluorescence Enhancement of Aminostilbene Derivatives : Research on the fluorescence properties of 4-(N-(2,6-dimethylphenyl)amino)stilbene and its derivatives showed that N-phenyl substitutions lead to a more planar geometry, resulting in enhanced fluorescence. This study demonstrates the potential of such derivatives in developing new fluorescent materials and sensors (Yang et al., 2002).
Catalysis and Polymerization
- Heterogeneous Complexes for Olefin Oligomerization : A study on β-diimine ligands and their nickel complexes anchored to mesoporous MCM-41 demonstrated applications in ethylene and propylene oligomerization. This research underscores the potential of such complexes in catalysis, offering a pathway to synthesize various hydrocarbon chains with industrial relevance (Rossetto et al., 2015).
Hydrogel Modification
- Functional Modification of Hydrogels : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including a derivative of 2,4-dimethylphenol, highlighted the applications in enhancing the hydrogels' physical properties and introducing antibacterial and antifungal functionalities. This indicates the broad utility of amine derivatives in material science, especially in medical applications (Aly & El-Mohdy, 2015).
Sensing Applications
- Lanthanide Metal-Organic Frameworks for Luminescence Sensing : The synthesis of lanthanide-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate revealed selective sensitivity to benzaldehyde derivatives. This work showcases the application of such compounds in developing fluorescent sensors, useful in environmental monitoring and chemical detection (Shi et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLOIPMQALXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


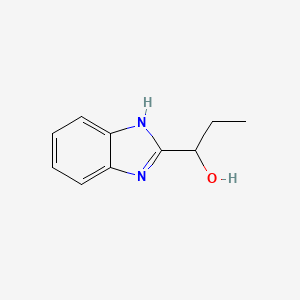

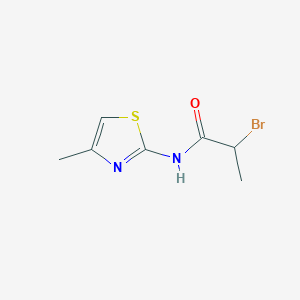
![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)
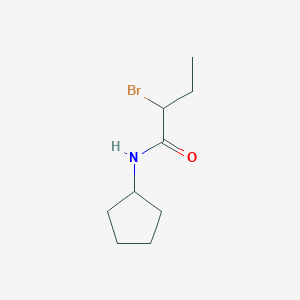
![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)
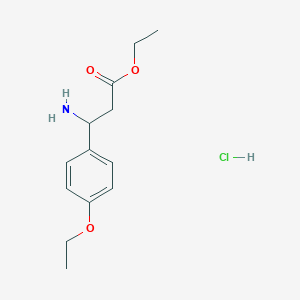
![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

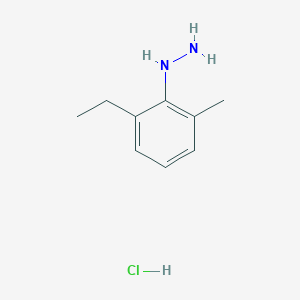
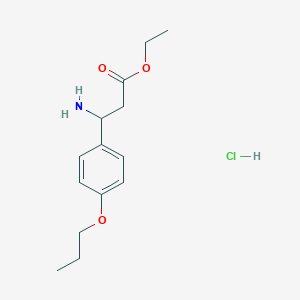
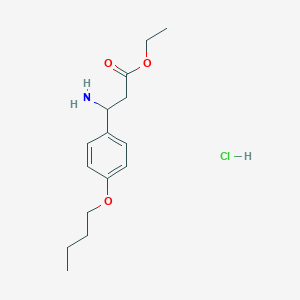
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)